3-Chloro-4-(4-chlorophenylamino)phenol
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Overview
Description
3-Chloro-4-(4-chlorophenylamino)phenol is a chemical compound with the molecular formula C12H9Cl2NO and a molecular weight of 254.116 g/mol . It is characterized by the presence of two chlorine atoms, one on each of the phenyl rings, and an amino group attached to one of the phenyl rings. This compound is often used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-4-(4-chlorophenylamino)phenol typically involves nucleophilic aromatic substitution reactions. One common method is the reaction of 4-chloroaniline with 3-chlorophenol under specific conditions to form the desired product. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic attack on the aromatic ring .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using similar nucleophilic aromatic substitution methods. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-4-(4-chlorophenylamino)phenol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The chlorine atoms on the aromatic rings can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Nucleophiles like hydroxide ions (OH-) or alkoxide ions (RO-) are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while substitution reactions can produce various substituted phenols.
Scientific Research Applications
3-Chloro-4-(4-chlorophenylamino)phenol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other complex organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 3-Chloro-4-(4-chlorophenylamino)phenol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use.
Comparison with Similar Compounds
Similar Compounds
4-Chloro-3-methylphenol: Similar in structure but with a methyl group instead of an amino group.
4-Chloroaniline: Contains a single chlorine atom and an amino group on the benzene ring.
3-Chlorophenol: Contains a single chlorine atom and a hydroxyl group on the benzene ring.
Uniqueness
3-Chloro-4-(4-chlorophenylamino)phenol is unique due to the presence of both chlorine atoms and the amino group, which confer specific chemical properties and reactivity. This makes it a valuable compound for various chemical syntheses and research applications.
Properties
Molecular Formula |
C12H9Cl2NO |
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Molecular Weight |
254.11 g/mol |
IUPAC Name |
3-chloro-4-(4-chloroanilino)phenol |
InChI |
InChI=1S/C12H9Cl2NO/c13-8-1-3-9(4-2-8)15-12-6-5-10(16)7-11(12)14/h1-7,15-16H |
InChI Key |
RULLHMDADYQEHJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1NC2=C(C=C(C=C2)O)Cl)Cl |
Origin of Product |
United States |
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